molecular formula C26H22O5 B565509 8-Benzyloxy Warfarin CAS No. 32492-96-9

8-Benzyloxy Warfarin

Katalognummer: B565509
CAS-Nummer: 32492-96-9
Molekulargewicht: 414.457
InChI-Schlüssel: VSDJTMWCGIUVGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Benzyloxy Warfarin is an intermediate in the production of Warfarin metabolites . It is used for research purposes and is not intended for diagnostic or therapeutic use .


Synthesis Analysis

A classic way of synthesising racemic warfarin is by the base (or acid) catalysed Michael condensation reaction of 4-hydroxycoumarin with benzalacetone either in water or piperidine . The yield for this synthesis when carried out in water is typically 40% . A series of 8-benzyloxy-substituted quinoline ethers were synthesized using a known convenient synthetic procedure under mild condition via a simple nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular formula of this compound is C26H22O5 and its molecular weight is 414.45 . The structure of warfarin, a related compound, includes a bicyclic oxygen bearing heterocyclic scaffold formed by fusion of benzene with the pyrone ring .


Chemical Reactions Analysis

Warfarin, a related compound, is a vitamin K antagonist which acts to inhibit the production of vitamin K by vitamin K epoxide reductase . The reduced form of vitamin K, vitamin KH2, is a cofactor used in the γ-carboxylation of coagulation factors VII, IX, X, and thrombin .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 414.45 . The density is 1.293±0.06 g/cm3 and the boiling point is 635.8±55.0 °C .

Wissenschaftliche Forschungsanwendungen

Pharmacogenetics and Dosing Guidelines

The efficacy and safety of warfarin, including its derivatives like 8-Benzyloxy warfarin, are significantly influenced by genetic factors. Variants in genes such as CYP2C9 and VKORC1 play a crucial role in warfarin metabolism and its anticoagulant effects. Studies have developed guidelines to use genetic information for estimating therapeutic doses of warfarin to achieve optimal anticoagulation levels, thereby reducing the risk of adverse effects (Johnson et al., 2011). This research supports the application of pharmacogenetic testing in personalizing warfarin therapy, which could extend to its derivatives for more precise dosing and monitoring.

Warfarin and its Derivatives in Thrombosis Prevention

Warfarin's primary application is in the prevention and treatment of thromboembolic disorders such as venous thrombosis and atrial fibrillation. By inhibiting the vitamin K epoxide reductase complex (VKORC), warfarin decreases the production of vitamin K-dependent clotting factors. Research comparing warfarin with other anticoagulants, like rivaroxaban, provides insights into the effectiveness of warfarin and its potential derivatives in managing conditions that predispose individuals to stroke and systemic embolisms (Patel et al., 2011). This comparative research highlights the significance of exploring warfarin derivatives that might offer similar or improved benefits with possibly fewer side effects or monitoring requirements.

Genetic Polymorphisms and Anticoagulation Therapy

Understanding the genetic polymorphisms that affect warfarin's metabolism and action can improve therapeutic outcomes and reduce the risk of adverse reactions. Studies have identified specific genetic variants associated with warfarin sensitivity and resistance, providing a basis for individualized anticoagulation therapy (Higashi et al., 2002). Research in this area underlines the importance of considering genetic factors when prescribing warfarin or its derivatives, to enhance safety and efficacy.

Challenges in Warfarin Therapy

Despite its widespread use, warfarin therapy presents several challenges, including a narrow therapeutic window and the need for regular monitoring. Research focusing on the pharmacokinetics and pharmacodynamics of warfarin aims to address these challenges by developing models for individualized therapy that could be applied to its derivatives (Ferrari et al., 2016). Such models can help predict patient responses based on genetic and clinical factors, potentially reducing the risks associated with therapy.

Safety and Hazards

The safety data sheet for Benzyl chloride, a related compound, indicates that it is a flammable liquid, toxic if inhaled, and may cause respiratory irritation . It may also cause genetic defects and cancer .

Wirkmechanismus

Target of Action

8-Benzyloxy Warfarin, like its parent compound Warfarin, primarily targets the Vitamin K epoxide reductase (VKOR) . VKOR is a key enzyme in the Vitamin K cycle, which is essential for the activation of several clotting factors in the blood . By inhibiting VKOR, this compound prevents the activation of these clotting factors, thereby exerting an anticoagulant effect .

Mode of Action

This compound acts as a competitive inhibitor of VKOR . It binds to the VKOR enzyme and prevents it from reducing Vitamin K epoxide to its active form, Vitamin K hydroquinone . This active form of Vitamin K is a crucial cofactor for the gamma-carboxylation of the Vitamin K-dependent clotting factors II, VII, IX, and X . By inhibiting the production of active Vitamin K, this compound reduces the synthesis of these clotting factors, thereby decreasing blood coagulation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Vitamin K cycle . This cycle involves the reduction of Vitamin K epoxide to Vitamin K hydroquinone by VKOR, followed by the gamma-carboxylation of glutamic acid residues on the clotting factors II, VII, IX, and X . By inhibiting VKOR, this compound disrupts this cycle, leading to a decrease in the production of active clotting factors and an overall reduction in blood coagulation .

Pharmacokinetics

Warfarin is highly protein-bound and primarily metabolized in the liver by the CYP2C9 enzyme . It has a half-life of approximately 40 hours, and its clearance can be affected by factors such as kidney function, genetic polymorphisms in CYP2C9, and interactions with other drugs

Result of Action

The primary result of this compound’s action is a reduction in blood coagulation . By inhibiting the production of active clotting factors, it prevents the formation of blood clots . This can be beneficial in conditions where there is a risk of abnormal clot formation, such as atrial fibrillation or venous thromboembolism .

Action Environment

The action of this compound, like other drugs, can be influenced by various environmental factors. These can include the patient’s diet (especially intake of Vitamin K-rich foods), concurrent medications, and genetic factors . For instance, certain genetic variants can affect the metabolism of the drug, thereby influencing its efficacy and risk of side effects

Biochemische Analyse

Biochemical Properties

8-Benzyloxy Warfarin plays a significant role in biochemical reactions, particularly in the metabolic pathway of Warfarin . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biotransformation of Warfarin to its 7-hydroxylated metabolite .

Cellular Effects

The cellular effects of this compound are closely related to its role in Warfarin metabolism. As an intermediate in the production of Warfarin metabolites, it influences cell function by contributing to the overall effect of Warfarin . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as Cytochrome P450 2C (CYP2C9) during the metabolic process of Warfarin . It binds with these enzymes, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change due to factors such as the product’s stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways of Warfarin . It interacts with enzymes or cofactors in these pathways, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Given its role in Warfarin metabolism, it is likely to interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Given its role in Warfarin metabolism, it is likely to be found in locations where this metabolic process occurs, such as the cytoplasm or endoplasmic reticulum .

Eigenschaften

IUPAC Name

4-hydroxy-3-(3-oxo-1-phenylbutyl)-8-phenylmethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O5/c1-17(27)15-21(19-11-6-3-7-12-19)23-24(28)20-13-8-14-22(25(20)31-26(23)29)30-16-18-9-4-2-5-10-18/h2-14,21,28H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDJTMWCGIUVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)OCC4=CC=CC=C4)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747134
Record name 8-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32492-96-9
Record name 8-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.